

# Application of J-2156 in Studying Neurogenic Inflammation

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Neurogenic inflammation is a complex physiological process characterized by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from capsaicin-sensitive sensory nerves.[1][2] This release triggers a cascade of inflammatory responses, including vasodilation, plasma protein extravasation, and the recruitment of immune cells. The tachykinin NK1 receptor, for which SP is a primary ligand, is a key player in mediating these effects.[3][4][5] **J-2156** is a high-affinity, selective, non-peptide agonist for the somatostatin receptor subtype 4 (sst4).[1][6][7] Emerging research has highlighted the potential of **J-2156** as a valuable tool for studying and potentially mitigating neurogenic inflammation by inhibiting the release of these sensory neuropeptides.[1][2][6]

These application notes provide a comprehensive overview of the use of **J-2156** in neurogenic inflammation research, including its mechanism of action, detailed experimental protocols, and key quantitative data.

## **Mechanism of Action**

**J-2156** exerts its anti-inflammatory effects by acting as a selective agonist at sst4 receptors located on the peripheral terminals of sensory neurons.[1][6] Activation of these G-protein coupled receptors leads to the inhibition of voltage-gated calcium channels, which in turn

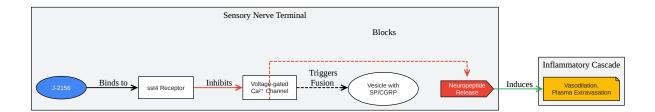




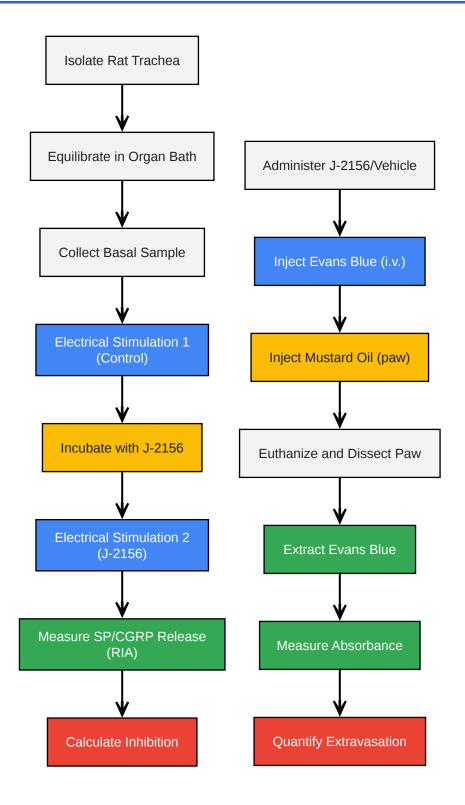


suppresses the release of pro-inflammatory neuropeptides like SP and CGRP.[6] By reducing the local concentration of these neuropeptides, **J-2156** effectively dampens the downstream inflammatory cascade.









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